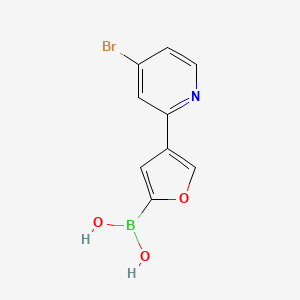
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C9H7BBrNO3 and a molecular weight of 267.87 g/mol . This compound is notable for its use in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding boronic acid derivative through a series of reactions involving triethyl phosphite and other reagents .
Industrial Production Methods
Industrial production methods for (4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or other peroxides for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyridine and furan derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(2-Bromopyridin-4-yl)boronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
2-Furanylboronic acid: Contains a furan ring but lacks the bromopyridine moiety.
Uniqueness
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid is unique due to its combination of a bromopyridine and furan ring, which provides distinct reactivity and versatility in synthetic applications. This compound’s ability to participate in Suzuki–Miyaura coupling reactions makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C9H7BBrNO3 |
|---|---|
Molecular Weight |
267.87 g/mol |
IUPAC Name |
[4-(4-bromopyridin-2-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO3/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5,13-14H |
InChI Key |
UUKZYACJEATVDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C2=NC=CC(=C2)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















